molecular formula C13H26N2O4S B7587016 (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid

(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid

Numéro de catalogue B7587016
Poids moléculaire: 306.42 g/mol
Clé InChI: IAPDBONEKCUEPZ-JQWIXIFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid is a compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a chiral compound with the molecular formula C14H27N2O3S and a molecular weight of 309.45 g/mol. This compound is also known as rufinamide and is used as an antiepileptic drug.

Mécanisme D'action

The exact mechanism of action of (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid is not fully understood. However, it is believed to work by blocking the activity of sodium channels in the brain, which reduces the excitability of neurons and helps to prevent seizures. Rufinamide has been shown to selectively bind to the sodium channel subtype Nav1.3, which is highly expressed in the brain regions that are involved in the generation of seizures.
Biochemical and Physiological Effects:
Rufinamide has been shown to have a range of biochemical and physiological effects. It has been found to increase GABAergic neurotransmission, which is thought to contribute to its antiepileptic properties. In addition, rufinamide has been shown to reduce glutamate release, which may also contribute to its antiepileptic effects. Other physiological effects of rufinamide include the modulation of voltage-gated calcium channels and the inhibition of carbonic anhydrase.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid in lab experiments is its high selectivity for Nav1.3 sodium channels. This makes it a useful tool for studying the role of these channels in the generation of seizures and other neurological disorders. However, one limitation of using rufinamide in lab experiments is its relatively low potency compared to other antiepileptic drugs. This means that higher concentrations of the drug may be required to achieve the desired effects.

Orientations Futures

There are several future directions for the study of (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid. One area of research is the development of more potent analogs of rufinamide that could be used in the treatment of epilepsy and other neurological disorders. Another area of research is the investigation of the potential use of rufinamide in the treatment of other disorders such as neuropathic pain and bipolar disorder. Finally, there is a need for further studies to elucidate the exact mechanism of action of rufinamide and to identify new targets for the development of novel antiepileptic drugs.

Méthodes De Synthèse

The synthesis of (2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid involves the reaction of cyclohexylmethylamine with methyl 3-methylpent-2-en-1-oate in the presence of sodium hydride. The resulting intermediate is then treated with chlorosulfonic acid and ammonium hydroxide to obtain the final product.

Applications De Recherche Scientifique

(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid has been extensively studied for its antiepileptic properties. It has been found to be effective in the treatment of Lennox-Gastaut syndrome, a severe form of epilepsy that is difficult to manage with conventional antiepileptic drugs. In addition, rufinamide has also been investigated for its potential use in the treatment of other neurological disorders such as neuropathic pain, migraine, and bipolar disorder.

Propriétés

IUPAC Name

(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4S/c1-4-10(2)12(13(16)17)14-20(18,19)15(3)11-8-6-5-7-9-11/h10-12,14H,4-9H2,1-3H3,(H,16,17)/t10-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPDBONEKCUEPZ-JQWIXIFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NS(=O)(=O)N(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NS(=O)(=O)N(C)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-[[cyclohexyl(methyl)sulfamoyl]amino]-3-methylpentanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.